![molecular formula C14H13NO3 B5211806 ethyl 6-(3-hydroxyphenyl)nicotinate](/img/structure/B5211806.png)
ethyl 6-(3-hydroxyphenyl)nicotinate
Overview
Description
Ethyl 6-(3-hydroxyphenyl)nicotinate, also known as EHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPN is a derivative of nicotinic acid and contains a hydroxyl group and an ethyl ester group. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl 6-(3-hydroxyphenyl)nicotinate is not fully understood. However, it is believed to exert its effects through various pathways. ethyl 6-(3-hydroxyphenyl)nicotinate has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to modulate various signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
ethyl 6-(3-hydroxyphenyl)nicotinate has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in various diseases. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. ethyl 6-(3-hydroxyphenyl)nicotinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Ethyl 6-(3-hydroxyphenyl)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to have low toxicity and is well-tolerated by animals. However, ethyl 6-(3-hydroxyphenyl)nicotinate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer to animals. ethyl 6-(3-hydroxyphenyl)nicotinate also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for ethyl 6-(3-hydroxyphenyl)nicotinate research. One area of research is to further elucidate the mechanism of action of ethyl 6-(3-hydroxyphenyl)nicotinate. This will help to better understand how ethyl 6-(3-hydroxyphenyl)nicotinate exerts its effects and will aid in the development of new therapies. Another area of research is to study the pharmacokinetics and pharmacodynamics of ethyl 6-(3-hydroxyphenyl)nicotinate. This will help to optimize the dosing regimen and improve the effectiveness of ethyl 6-(3-hydroxyphenyl)nicotinate in various diseases. ethyl 6-(3-hydroxyphenyl)nicotinate can also be studied for its potential use in combination therapies with other drugs. Finally, ethyl 6-(3-hydroxyphenyl)nicotinate can be studied for its potential use in other diseases, such as autoimmune diseases and infectious diseases.
Conclusion:
In conclusion, ethyl 6-(3-hydroxyphenyl)nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ethyl 6-(3-hydroxyphenyl)nicotinate has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. ethyl 6-(3-hydroxyphenyl)nicotinate has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. ethyl 6-(3-hydroxyphenyl)nicotinate has several advantages for lab experiments but also has some limitations. There are several future directions for ethyl 6-(3-hydroxyphenyl)nicotinate research, including further elucidation of its mechanism of action, optimization of dosing regimen, and exploration of its potential use in combination therapies and other diseases.
Scientific Research Applications
Ethyl 6-(3-hydroxyphenyl)nicotinate has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. ethyl 6-(3-hydroxyphenyl)nicotinate has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in various animal models. ethyl 6-(3-hydroxyphenyl)nicotinate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of diabetes and cardiovascular diseases.
properties
IUPAC Name |
ethyl 6-(3-hydroxyphenyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-7-13(15-9-11)10-4-3-5-12(16)8-10/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAPDAXWVPTULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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